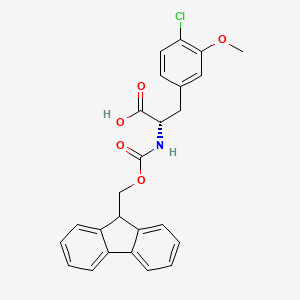

N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

Description

Historical Evolution of Fmoc-Protected Amino Acid Derivatives

The strategic use of Fmoc protecting groups revolutionized peptide synthesis following their introduction by Carpino and Han in 1970. Unlike earlier tert-butoxycarbonyl (Boc) strategies requiring harsh acidic deprotection, Fmoc’s base-labile nature (removable with 20% piperidine in DMF) enabled milder reaction conditions critical for preserving sensitive side-chain functionalities. This advance became particularly valuable for incorporating non-canonical amino acids like 3-methoxy-4-chloro-L-phenylalanine, whose electron-withdrawing substituents enhance resistance to proteolytic degradation while introducing halogen bonding capabilities.

The specific development of this compound arose from pharmaceutical needs to engineer peptides with:

Properties

IUPAC Name |

(2S)-3-(4-chloro-3-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO5/c1-31-23-13-15(10-11-21(23)26)12-22(24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20,22H,12,14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVDPPGGIWRXKC-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Electrophilic Aromatic Substitution on L-Phenylalanine

This approach involves sequential halogenation and methoxylation of L-phenylalanine. However, achieving regioselectivity at positions 3 and 4 is challenging due to the electron-donating nature of the amino acid’s side chain.

-

Chlorination :

Chlorine introduction typically employs reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in acidic media. For example, reaction with NCS in acetic acid at 0–5°C selectively chlorinates the para position. -

Methoxylation :

Methoxy group installation at position 3 requires directed ortho-metalation (DoM) strategies. Using a lithium diisopropylamide (LDA) base, the phenyl ring is deprotonated, followed by quenching with methyl iodide:

Challenges : Competing side reactions, such as over-halogenation or methoxy group migration, necessitate precise temperature control and stoichiometry. Yields for this route are moderate (50–65%).

Fmoc Protection of the Amine Group

Following functionalization, the α-amine of 3-methoxy-4-chloro-L-phenylalanine is protected using fluorenylmethyloxycarbonyl (Fmoc) groups. Two principal reagents facilitate this step:

Fmoc Chloride (Fmoc-Cl)

Fmoc-Cl reacts with the amine under mildly basic conditions (e.g., sodium bicarbonate):

Conditions :

Fmoc-Osu (9-Fluorenylmethyl Succinimidyl Carbonate)

Fmoc-Osu offers enhanced stability and reduced side reactions compared to Fmoc-Cl. The reaction proceeds via nucleophilic acyl substitution:

Optimization :

-

Use of 1.2 equiv. Fmoc-Osu in DMF with 2 equiv. diisopropylethylamine (DIPEA)

One-Step Coupling Methods for Fmoc-Amino Acid Derivatives

Recent advancements in peptide synthesis have enabled one-step coupling strategies for structurally complex Fmoc-amino acids. While originally developed for diaminobenzoate resins, these methods are adaptable to phenylalanine derivatives:

Carbodiimide-Mediated Coupling

A mixture of 3-methoxy-4-chloro-L-phenylalanine, Fmoc-Osu, and N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous DMF facilitates rapid amide bond formation:

Key Parameters :

Solid-Phase Synthesis Compatibility

For automated peptide synthesizers, pre-loaded resins functionalized with 3-methoxy-4-chloro-L-phenylalanine enable iterative chain elongation. Deprotection with 20% piperidine in DMF removes the Fmoc group while retaining side-chain functionalities.

Purification and Characterization

Crude this compound requires purification to eliminate unreacted starting materials and byproducts.

Precipitation

Addition of cold water or ether to the reaction mixture precipitates the product, achieving 85–95% purity. For higher purity, sequential washes with 0.1 M HCl and saturated NaHCO₃ remove acidic/basic impurities.

Chromatographic Methods

Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) resolves the target compound (retention time: 12–14 minutes).

Analytical Data :

-

Mass Spectrometry : [M+H]⁺ = 452.9 m/z (calculated: 451.9 g/mol)

-

¹H NMR (DMSO-d₆): δ 7.85 (d, 2H, Fmoc), 7.45 (m, 4H, Fmoc), 4.25 (m, 3H, Fmoc-CH₂, α-H), 3.80 (s, 3H, OCH₃), 3.10 (dd, 2H, CH₂)

Industrial-Scale Production

Large-scale synthesis employs automated peptide synthesizers to ensure reproducibility. Key optimizations include:

-

Solvent Recycling : DMF recovery systems reduce costs

-

Continuous Flow Reactors : Enhance mixing and thermal control during Fmoc protection

-

Quality Control : In-line UV monitoring (λ = 301 nm) tracks Fmoc deprotection efficiency

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Electrophilic Substitution + Fmoc-Cl | NCS, LDA, Fmoc-Cl | 50–65 | 85–90 | Moderate |

| One-Step Coupling | Fmoc-Osu, DCC | 75–94 | 90–95 | High |

| Solid-Phase Synthesis | Pre-loaded resin | 60–80 | 95–99 | High |

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-methoxy-4-chloro-L-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Common Reagents and Conditions

Fmoc Deprotection: Typically performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF).

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Fmoc group yields 3-methoxy-4-chloro-L-phenylalanine, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

N-Fmoc-3-methoxy-4-chloro-L-phenylalanine is widely used in scientific research, particularly in the fields of:

Peptide Synthesis: As a protected amino acid, it is used in solid-phase peptide synthesis (SPPS) to construct peptides and proteins.

Medicinal Chemistry: It serves as a building block for the synthesis of peptide-based drugs and other bioactive molecules.

Biological Studies: Researchers use it to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.

Mechanism of Action

The mechanism of action of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the construction of complex peptide sequences .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence the compound’s electronic properties, solubility, and reactivity in peptide synthesis.

N-Fmoc-4-chloro-L-phenylalanine (CAS 175453-08-4)

- Structure : Chloro (-Cl) at the 4-position.

- Molecular Weight : 421.87 g/mol .

- Key Properties : The electron-withdrawing chloro group enhances hydrophobicity and stabilizes peptide conformations. It is widely used in SPPS to improve membrane permeability in therapeutic peptides .

N-Fmoc-4-methoxy-L-phenylalanine (CAS 77128-72-4)

- Structure : Methoxy (-OCH₃) at the 4-position.

- Molecular Weight : 417.46 g/mol .

- Key Properties : The electron-donating methoxy group increases solubility in polar solvents and may participate in hydrogen bonding. However, it reduces hydrophobicity compared to chloro-substituted analogs .

Fmoc-L-Phe(3-Cl)-OH (CAS 198560-44-0)

Fmoc-4-chloro-2-fluoro-L-phenylalanine (CAS 1217811-90-9)

- Structure : Chloro (-Cl) at 4-position and fluoro (-F) at 2-position.

- Molecular Formula: C₂₄H₁₈ClFNO₄.

- Key Properties : The dual halogen substitution combines electronic effects (Cl: electron-withdrawing, F: electronegative), enhancing stability and enabling precise tuning of peptide-receptor interactions .

Functional Group Diversity

Substituents beyond halogens and alkoxy groups expand application scope:

N-Fmoc-4-nitro-L-phenylalanine (CAS 95753-55-2)

- Structure: Nitro (-NO₂) at the 4-position.

- Molecular Weight : 432.42 g/mol .

- Key Properties : The strong electron-withdrawing nitro group increases chemical reactivity, making it useful in photoaffinity labeling or as a precursor for reduced amine derivatives .

Fmoc-L-4-Azidophenylalanine (CAS 163217-43-4)

- Structure : Azido (-N₃) at the 4-position.

- Molecular Weight : 428.5 g/mol .

- Key Properties : The azido group enables click chemistry applications (e.g., bioconjugation with alkynes), facilitating peptide-drug conjugate synthesis .

Commercial Availability and Cost

Pricing varies based on substituent complexity and synthesis difficulty:

Biological Activity

N-Fmoc-3-methoxy-4-chloro-L-phenylalanine is a derivative of phenylalanine, notable for its applications in peptide synthesis and medicinal chemistry. This article delves into its biological activities, mechanisms of action, and research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methoxy group, and a chlorine atom on the phenyl ring. Its molecular formula is , with a molecular weight of approximately .

The primary mechanism of action for this compound lies in its role as a protected amino acid during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for controlled peptide bond formation upon deprotection. This process is crucial in constructing complex peptides that can exhibit various biological functions .

Peptide Synthesis

This compound is extensively utilized in solid-phase peptide synthesis (SPPS). It serves as a building block for creating peptides that may have enhanced biological activity due to the unique properties imparted by the methoxy and chlorine substituents. These modifications can influence peptide conformation, stability, and interaction with biological targets .

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize peptide-based drugs. The incorporation of chlorinated phenylalanine residues into peptides can enhance their pharmacological properties, such as binding affinity and metabolic stability. Research indicates that chlorinated amino acids can significantly affect protein folding and stability, which are critical factors in drug design .

Antiproliferative Activity

A study investigating various derivatives of chlorinated phenylalanines found that compounds similar to this compound exhibited significant antiproliferative effects against cancer cell lines. For instance, derivatives demonstrated IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutics .

Influence on Peptide Functionality

Research has shown that the presence of the chlorine atom can modify the reactivity of peptides synthesized with this compound. This modification may lead to improved therapeutic profiles by enhancing the peptides' ability to interact with specific receptors or proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Fmoc-4-chloro-L-phenylalanine | Lacks methoxy group; similar structure | Used in peptide synthesis; moderate activity |

| N-Fmoc-3-chloro-L-phenylalanine | Chlorine at different position; lacks methoxy group | Limited studies; potential for activity |

| N-Fmoc-4-fluoro-L-phenylalanine | Fluorine instead of chlorine; similar structure | Different pharmacological properties |

Q & A

Q. What are the key steps for synthesizing N-Fmoc-3-methoxy-4-chloro-L-phenylalanine?

Synthesis involves sequential functionalization of L-phenylalanine:

Methoxy and chloro substitution : Introduce 3-methoxy and 4-chloro groups via electrophilic aromatic substitution (EAS) or palladium-catalyzed cross-coupling, ensuring regioselectivity.

Fmoc protection : React the amino group with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) in THF or DMF.

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Assign peaks to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm).

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]⁺ ~461.8 g/mol).

- HPLC : Assess purity using C18 columns (gradient: 0.1% TFA in H₂O/MeCN).

- FT-IR : Identify Fmoc carbonyl (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .

Q. How does the 3-methoxy group influence solubility in SPPS (Solid-Phase Peptide Synthesis)?

The 3-methoxy group enhances solubility in polar solvents (e.g., DMF, DMSO) due to its electron-donating nature, reducing aggregation during peptide elongation. Optimization : Use 20% piperidine in DMF for Fmoc deprotection (2 × 5 min) to maintain side-chain integrity .

Advanced Research Questions

Q. How can coupling efficiency be optimized for sterically hindered derivatives like this compound?

Q. How do the 3-methoxy and 4-chloro substituents affect peptide conformational stability?

- Steric Effects : The 4-chloro group introduces steric bulk, potentially restricting backbone ϕ/ψ angles.

- Electronic Effects : Methoxy’s electron donation may stabilize π-π interactions in aromatic clusters.

Analysis : Use circular dichroism (CD) or molecular dynamics (MD) simulations to correlate substituent effects with α-helix/β-sheet propensity .

Q. How should conflicting data between NMR and MS be resolved?

Q. What strategies mitigate racemization during Fmoc deprotection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.